Product packaging for Limocitrol(Cat. No.:CAS No. 549-10-0)

Limocitrol

Cat. No.: B1675401
CAS No.: 549-10-0
M. Wt: 376.3 g/mol
InChI Key: LCKHNFJHVWUHTR-UHFFFAOYSA-N
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Description

Limocitrol is a naturally occurring organic compound belonging to the flavonol class of flavonoids, which are characterized by a flavone backbone with a hydroxyl group at the 3-position . It is a polymethoxylated flavonoid with the chemical formula C18H16O9 and a molecular weight of 376.31 g/mol . Researchers have detected this compound in citrus species, particularly in lemons ( Citrus limon ), suggesting its potential role as a chemical biomarker for the consumption of these foods . The primary research applications of this compound are in the fields of plant metabolomics, food chemistry, and analytical biochemistry. As a specialized flavonol metabolite, it is of significant interest in studies focusing on the profiling of bioactive compounds in citrus . Citrus flavonoids, as a broad class, are under investigation for a wide spectrum of biological activities, including antioxidant and anti-inflammatory properties . Research into citrus by-products, which are rich in phenolic compounds like flavonoids, highlights their potential value as a source of functional ingredients, though much of the research on specific compounds like this compound is still emerging . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O9 B1675401 Limocitrol CAS No. 549-10-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

549-10-0

Molecular Formula

C18H16O9

Molecular Weight

376.3 g/mol

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxychromen-4-one

InChI

InChI=1S/C18H16O9/c1-24-9-6-7(4-5-8(9)19)15-13(22)11(20)10-12(21)17(25-2)14(23)18(26-3)16(10)27-15/h4-6,19,21-23H,1-3H3

InChI Key

LCKHNFJHVWUHTR-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O)O

Appearance

Solid powder

melting_point

221-222°C

Other CAS No.

549-10-0

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Limocitrol; 

Origin of Product

United States

Natural Occurrence and Distribution of Limocitrol

Botanical Sources and Species-Specific Presence

Limocitrol and its derivatives have been identified in a range of Citrus varieties, indicating its widespread, though potentially varying, distribution across the genus. doi.orgamazonaws.com

Citrus limon (Lemon) and Related Citrus Varieties

Citrus limon, commonly known as the lemon, is a notable source of this compound. mdpi.com this compound has been detected in Citrus limon, although specific quantitative data may be limited in some studies. It is also found in the peel extract of Citrus limon. qualitas1998.netmdpi.comresearchgate.net Related varieties, such as the variegated pink lemon (Citrus x limon L. Burm. f. cultivar variegated pink lemon), have also been shown to contain this compound glycosides. researchgate.net this compound, along with limocitrin (B1675400) and isothis compound, are described as flavonols found in lemon, containing three, two, and three methoxy (B1213986) groups, respectively. amazonaws.com

Citrus limetta and Other Horticultural Types

Citrus limetta, often referred to as sweet lime, is another species where this compound and its derivatives have been identified. doi.orgresearchgate.netnih.gov Studies on the peels of Citrus limetta variety Risso have revealed the presence of this compound and limocitrin derivatives, many of which are linked to 3-hydroxy-3-methyl-glutaryl (HMG) substitutions. researchgate.netnih.gov this compound-O-glucoside and this compound-HMG-glucoside have been specifically identified in Citrus limetta peels. researchgate.net this compound has also been identified in molasses from sweet orange (Citrus sinensis) peel, a byproduct of juice production. e3s-conferences.orgchemfaces.com In Shatian pomelo (Citrus paradisi), this compound 3-Glucoside was detected specifically in the exocarp and endocarp. nih.gov

Finger Citron (Citrus medica)

Citrus medica, known as finger citron, contains this compound. jatasayurveda.comeasyayurveda.com Specifically, this compound 3-alpha-L-arabinopyranosyl-(1->3)-galactoside has been preliminarily identified in the flavonoids extracted from finger citron. nih.govfrontiersin.org These compounds are present in different percentages in various parts of C. medica, including the fruits, flowers, leaves, roots, and stem barks. nih.gov

Localization within Plant Tissues and Organs

The distribution of this compound within Citrus plants is not uniform, with higher concentrations typically found in specific tissues. doi.orgnih.gov

Fruit Peel (Flavedo and Albedo)

The peel of Citrus fruits is a primary location for the accumulation of flavonoids, including this compound and its glycosides. doi.orgthepharmajournal.comnih.gov The peel consists of the outer colored layer (flavedo) and the inner white, spongy layer (albedo). mdpi.comnih.gov While flavanones are generally more concentrated in the albedo, flavones are mainly localized in the flavedo. doi.org this compound, being a flavonol, is found in the peel. amazonaws.comthepharmajournal.comchemfaces.comnih.gov Studies on lemon peel have identified this compound glycosides as potential natural colorants. qualitas1998.netmdpi.comresearchgate.netresearchgate.net this compound and iso/limocitrol 3-β-glucoside, which are polymethoxylated flavonols, are found in citrus peel. thepharmajournal.comnih.gov

Other Vegetative and Reproductive Structures

Beyond the fruit peel, this compound and other flavonoids can be present in other parts of the Citrus plant, although often in varying concentrations. In Citrus medica, flavonoids, including tentatively identified this compound derivatives, are present in the fruits, flowers, leaves, roots, and stem barks. nih.gov While the peel is a predominant source of citrus flavones, the occurrence of citrus flavones in all parts of the fruit has been investigated. nih.gov this compound has been detected in the pericarp of Citrus limon. usda.gov

Here is a summary of the occurrence of this compound and its glycosides in different Citrus species and plant parts based on the search results:

Compound NameBotanical Source (Species)Plant Part(s) MentionedNotes
This compoundCitrus limon (Lemon)Citrus (General), Lemons, Pericarp, Peel Extract mdpi.comqualitas1998.netmdpi.comresearchgate.netusda.govDetected, but not always quantified. Found in peel extract. qualitas1998.netmdpi.comresearchgate.net
This compoundCitrus limetta (Sweet Lime)Peels doi.orgresearchgate.netnih.govDerivatives, including HMG substitutions, found in peels. researchgate.netnih.gov
This compound-O-glucosideCitrus limetta (Sweet Lime)Peels researchgate.netIdentified in peels. researchgate.net
This compound-HMG-glucosideCitrus limetta (Sweet Lime)Peels researchgate.netIdentified in peels. researchgate.net
This compoundCitrus sinensis (Sweet Orange)Molasses from peel e3s-conferences.orgchemfaces.comIdentified in molasses, a byproduct. e3s-conferences.orgchemfaces.com
This compound 3-GlucosideCitrus paradisi (Shatian Pomelo)Exocarp, Endocarp nih.govDetected specifically in these parts. nih.gov
This compound 3-alpha-L-arabinopyranosyl-(1->3)-galactosideCitrus medica (Finger Citron)Fruits, Flowers, Leaves, Roots, Stem Barks (tentative identification) nih.govfrontiersin.orgPreliminarily identified in flavonoids. nih.govfrontiersin.org
This compound glycosidesCitrus x limon (Variegated pink lemon)Stem, Leaf, Fruit Rind researchgate.netIdentified in extracts. researchgate.net
This compoundCitrus (General)Peel amazonaws.comthepharmajournal.comchemfaces.comnih.govFound as a polymethoxylated flavonol in peel. thepharmajournal.comnih.gov
Iso/limocitrol 3-β-glucosideCitrus (General)Peels thepharmajournal.comnih.govPolymethoxylated flavonol found in peel. thepharmajournal.comnih.gov

Variability in this compound Abundance The concentration and profile of flavonoids, including this compound, in citrus fruits can vary significantly. This variability is influenced by a range of factors, including the genetic makeup of the plant (genotype and cultivar), environmental conditions during growth, and the stage of fruit ripeningnih.govdoi.orgresearchgate.netnih.govunicatt.it.

Influence of Environmental Factors and Ripening Stages Environmental factors and the stage of fruit ripening play a crucial role in the accumulation of this compound and other flavonoids in citrus fruitsnih.govmdpi.comdoi.orgresearchgate.netnih.govunicatt.it. Plants synthesize flavonoids as a defense mechanism, and their composition can change in response to environmental changesdoi.org. This includes protection against reactive oxygen species and low temperaturesdoi.org.

The ripening stage of the fruit is another significant factor affecting flavonoid content. While some reports suggest that the total flavonoid content might not change significantly at the final growth stages based on color as a maturation index, metabolomic studies have shown changes in the concentration of individual flavonoids throughout ripening mdpi.comdoi.orgresearchgate.netmdpi.com. For example, in Persian limes, the maximum concentration of the most abundant flavonoids occurred during the last weeks of maturation, with proportional rates in the conversion of flavanones into flavones doi.org. Conversely, a significant decrease in the concentration of flavonols, the class to which this compound belongs, was observed during this period in Persian limes doi.org. Studies on Citrus medica fruits at different maturation stages have also shown variations in the content of compounds in essential oils, with the quantity of components like limonene (B3431351) and γ-terpinene depending on maturity mdpi.com. Research on lemon cultivars at different ripening stages showed variability in the levels of major compounds nih.gov. Another study on blood and blond orange cultivars found that postharvest storage at low temperature promoted the accumulation of certain flavonoids, including this compound, in one cultivar (Moro) but not significantly in another (Pera), indicating an interaction between cultivar and environmental conditions (storage) on flavonoid accumulation nih.gov. The concentration of nutrients and functional components in fruits like persimmon has also been reported to be higher in the skin and change during ripening, reaching peak levels at full maturity mdpi.com.

Biosynthetic Pathways and Metabolic Aspects of Limocitrol

Position of Limocitrol within the Flavonoid Biosynthesis Cascade

The biosynthesis of flavonoids begins with the shikimate pathway, which produces phenylalanine and tyrosine, and the acetate (B1210297) pathway, which provides malonyl-CoA. These precursors are then channeled into the flavonoid pathway. ebi.ac.uk In citrus, the flavonoid biosynthesis cascade is well-studied, with naringenin (B18129) identified as a primary synthesized flavonoid that serves as a precursor for other downstream flavonoids, including flavones and flavonols. doi.org this compound is a flavonol derivative, indicating it is positioned later in this cascade, following the synthesis of flavanones and their conversion to flavones and then flavonols. doi.org

Precursor Metabolites and Intermediate Compounds

The general flavonoid biosynthesis pathway involves several key intermediate classes before reaching the flavonol stage where this compound belongs. The pathway typically begins with the condensation of 4-coumaroyl-CoA (derived from phenylalanine via the phenylpropanoid pathway) with three molecules of malonyl-CoA (derived from the acetate pathway). This reaction, catalyzed by chalcone (B49325) synthase (CHS), yields a chalcone. Chalcone isomerase (CHI) then isomerizes the chalcone to a flavanone (B1672756), such as naringenin. doi.org

From flavanones, the pathway diverges to produce different flavonoid subclasses. Flavanones are converted to flavones through a dehydrogenation step catalyzed by flavone (B191248) synthase (FNS). doi.orgplos.org To produce flavonols, flavanones undergo hydroxylation at the 3-position by flavanone 3-hydroxylase (F3H), followed by dehydrogenation catalyzed by flavonol synthase (FLS). doi.org this compound is a highly methoxylated flavonol, suggesting further modification of a basic flavonol skeleton through methylation and potentially additional hydroxylation steps at specific positions (such as the 6 and 8 positions, and methylation of hydroxyl groups, including the 3' position) to achieve its specific structure: 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxychromen-4-one. nih.gov While the general steps to flavonols are known, the precise sequence of methylation and hydroxylation reactions and the specific enzymes responsible for generating the unique substitution pattern of this compound are not explicitly detailed in the provided search results. This compound-glucoside-3-hydroxy-3-methylglutaryl (this compound-Glu-HMG) is noted as one of the most abundant flavonols in lemon, indicating that glycosylation and further acylation with 3-hydroxy-3-methylglutaric acid are also part of the metabolic processing of this compound in planta. doi.orgplos.org

A simplified representation of the general flavonoid pathway leading to flavonols is shown below, highlighting the position of flavonols like this compound.

Pathway StageKey Intermediate Examples (General Flavonoids)Key Enzymes Involved (General Flavonoid Pathway)
Initiation4-Coumaroyl-CoA, Malonyl-CoAChalcone Synthase (CHS)
Chalcone FormationChalconesChalcone Isomerase (CHI)
Flavanone FormationFlavanones (e.g., Naringenin)Flavanone 3-Hydroxylase (F3H)
Dihydroflavonol FormationDihydroflavonolsFlavonol Synthase (FLS)
Flavonol FormationFlavonols (e.g., Quercetin, this compound)Flavone Synthase (FNS) (for flavones)
Further ModificationGlycosylated/Methylated FlavonolsGlycosyltransferases, Methyltransferases

Enzymatic Steps and Conversion Mechanisms

The conversion of upstream intermediates to this compound involves several enzymatic steps characteristic of flavonoid modification. Following the formation of a basic flavonol structure, hydroxylation and methylation reactions are crucial for generating this compound's specific chemical profile. Hydroxylation introduces hydroxyl groups at specific positions on the flavonoid A and B rings and the C ring. Methylation, catalyzed by methyltransferases, adds methyl groups to hydroxyl functionalities. This compound's structure indicates hydroxylation at positions 3, 5, and 7 on the A and C rings, and at position 4' on the B ring, along with methylation at positions 3', 6, and 8. nih.gov While the general classes of enzymes like hydroxylases and methyltransferases are known to act on flavonoids, the specific enzymes in Citrus limon responsible for the precise hydroxylation and methylation pattern leading to this compound have not been explicitly identified in the provided search results.

Dehydrogenation steps, catalyzed by enzymes like flavone synthase and flavonol synthase, are also critical in the earlier stages of converting flavanones to flavones and flavonols, respectively. doi.org These reactions involve the removal of hydrogen atoms, leading to the formation of double bonds and altering the structural class of the flavonoid.

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites in plants, including flavonoids, is under complex genetic and molecular regulation. This regulation involves transcription factors, signaling pathways, and environmental cues that influence the expression of genes encoding the biosynthetic enzymes. While the provided search results discuss the genetic regulation of limonoid biosynthesis in citrus, mentioning MYB transcription factors nih.govfrontiersin.orgnih.gov, specific details on the genetic and molecular regulation directly controlling this compound biosynthesis are limited.

Generally, flavonoid biosynthesis genes are often regulated by transcription factors, particularly R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins, which can form complexes to activate or repress the expression of structural genes in the pathway. Environmental factors such as light, temperature, and nutrient availability can also influence flavonoid accumulation by modulating the activity or expression of these regulatory proteins and biosynthetic enzymes. Further research is needed to identify the specific genes and regulatory elements that govern the expression of enzymes involved in the late-stage modifications (hydroxylation and methylation) that are unique to this compound synthesis in Citrus limon.

Strategies for Metabolic Engineering and Biotechnological Production

Metabolic engineering and biotechnological approaches offer potential avenues to enhance the production of valuable plant compounds like this compound. These strategies typically involve manipulating the biosynthetic pathways in host organisms or utilizing in vitro systems.

Enhancement of this compound Yield in Plant Systems

Enhancing the yield of specific flavonoids in plants can be approached through various metabolic engineering strategies. This could involve overexpression of key enzymes in the this compound biosynthetic pathway, provided these enzymes are identified. For example, increasing the activity of enzymes catalyzing rate-limiting steps or those specific to the this compound branch of the flavonol pathway could potentially lead to higher accumulation. doi.org Additionally, manipulating the expression of regulatory genes, such as transcription factors that positively regulate this compound biosynthesis, could upregulate the entire pathway or specific downstream steps. nih.govfrontiersin.orgnih.gov

Another strategy could involve silencing genes that divert metabolic flux away from this compound synthesis or those that encode enzymes that degrade this compound. Understanding the metabolic fate of this compound, including its glycosylation and acylation into forms like this compound-Glu-HMG doi.orgplos.org, could also inform strategies to stabilize or increase the accumulation of the desired compound.

In vitro Cell Culture Approaches for Biosynthesis

In vitro plant cell cultures can serve as a controlled system for producing plant secondary metabolites. Citrus cell cultures or callus cultures could potentially be utilized for this compound production. These systems allow for optimization of culture conditions, including nutrient supply, light, and elicitor treatment, to maximize the production of target compounds. Elicitors, such as jasmonates or fungal cell wall components, can mimic environmental stresses and induce the activation of secondary metabolic pathways.

While direct biosynthesis of this compound in microbial systems is not detailed in the search results (unlike the discussion on limonene (B3431351) production in microorganisms nih.govresearchgate.net), it represents another potential biotechnological approach. If the complete set of genes encoding the this compound biosynthetic pathway enzymes were identified, they could potentially be introduced into a suitable microbial host (e.g., yeast or bacteria) to establish a heterologous production system. This would require reconstituting the entire pathway or at least the downstream steps from a readily available flavonoid intermediate.

Currently, a practical approach for obtaining this compound glycosides, such as this compound 3-O-6″-[3-hydroxyl-3-methylglutaryl)])-β-d-glucopyranoside (Yellow #15), involves extraction from waste lemon peel using methods like solid-liquid extraction or hydrodynamic cavitation. researchgate.netmdpi.comqualitas1998.netresearchgate.net While this is a method of obtaining the compound rather than biosynthesizing it in a controlled biotechnological system, it represents a relevant strategy for its "production" from a biological source.

Advanced Methodologies for Limocitrol Extraction and Purification

Extraction Techniques from Biological Matrices

The extraction of limocitrol from biological matrices, such as lemon peel, can be achieved through both conventional and advanced methods. mdpi.commdpi.comresearchgate.net The choice of extraction technique significantly impacts the yield and composition of the extract.

Conventional Solvent-Based Extraction (e.g., Maceration, Aqueous Ethanol (B145695) Extraction)

Conventional methods like maceration and solid-liquid extraction using aqueous ethanol have been employed for the extraction of this compound and its glycosides from citrus peel. mdpi.comresearchgate.netresearchgate.net Simple solid-liquid extraction in aqueous ethanol is considered an affordable method. mdpi.compreprints.org For instance, a proposed scale-up procedure for extracting yellow #15 (a this compound glycoside) from Citrus limon zest involves multiple extraction steps using aqueous ethanol mixtures. mdpi.comresearchgate.net Specifically, this procedure includes three extraction steps with 95% water and 5% ethanol, followed by three more extraction steps with a 50%:50% water:ethanol mixture. mdpi.comresearchgate.net Maceration with different solvent compositions (ethanol, water, and 50% aqueous ethanol) for 8 hours at room temperature has shown that the extraction yield of bioactive compounds from citrus peels was higher with aqueous ethanol compared to ethanol or water alone. researchgate.netresearchgate.net

Non-Conventional and Advanced Extraction Methods (e.g., Hydrodynamic Cavitation, Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, Superheated Liquid Extraction)

Advanced extraction techniques offer potential advantages in terms of efficiency, extraction time, and solvent consumption compared to conventional methods. mdpi.commdpi.comnih.gov Hydrodynamic cavitation (HC) is one such method that has been explored for the extraction of this compound glycosides from waste lemon peel using water as the solvent. mdpi.comresearchgate.netresearchgate.netresearchgate.netpreprints.org HC-based methods can be energy-efficient and may not require the use of acid, base, or organic solvents. researchgate.net Furthermore, HC can contribute to the microbial decontamination of the extract due to the antibacterial activity associated with microbubble implosion. mdpi.com

Other non-conventional techniques applicable to the extraction of flavonoids, including potentially this compound from citrus by-products, include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Superheated Liquid Extraction (SHLE). mdpi.complos.orgcsic.es Studies comparing conventional shaking extraction with UAE and MAE for extracting polyphenols from lemon extracts have shown that MAE and UAE can be more efficient in terms of antioxidant activity compared to conventional shaking extraction. mdpi.com For instance, in one study focusing on lemon, optimized conditions for UAE involved an extraction time of 5 minutes, 60% ethanol in water, 70% amplitude, and a duty cycle of 0.8 s/s. plos.org Optimized MAE conditions in the same study included 6 extraction cycles, 68% ethanol in water, and 170 W power. plos.org SHLE was optimized at 15 minutes, 73% ethanol in water, and 150°C. plos.org These advanced techniques can lead to higher extraction yields and shorter extraction times. mdpi.com

Optimization of Extraction Parameters for Yield Maximization

Optimizing extraction parameters such as solvent composition, temperature, time, and solid-to-liquid ratio is crucial for maximizing the yield of this compound. mdpi.commdpi.comnih.gov Research on optimizing the extraction of bioactive compounds from Citrus limon peel has shown that solvent composition, extraction time, and temperature are important variables. mdpi.com Optimal extraction in one study was achieved at a moderate to high temperature of 50°C and a solvent combination of 50% ethanol and deionized water. mdpi.com Another study highlighted that a mixture of 75% ethanol and 25% water achieved high extraction efficiency for phenolic antioxidants from seeds. nih.gov Increasing the solid-to-solvent ratio can also lead to higher yields by increasing the concentration gradient and diffusion rate. mdpi.comnih.gov The use of techniques like Response Surface Methodology (RSM) can help determine the optimal conditions for maximizing the extraction yield of target compounds. mdpi.commdpi.comnih.govresearchgate.net

Isolation and Purification Strategies

Following extraction, isolation and purification techniques are necessary to obtain this compound in a higher purity. Chromatographic methods and resin-based adsorption are commonly employed for this purpose. chemfaces.comacs.orgresearchgate.net

Chromatographic Separation Techniques (e.g., Column Chromatography, High-Performance Liquid Chromatography (HPLC), High-Speed Countercurrent Chromatography (HSCCC))

Chromatographic techniques are widely used for the separation and purification of flavonoids, including this compound, from complex mixtures. chemfaces.comacs.orgresearchgate.netacs.org Column chromatography, utilizing various stationary phases, is a fundamental step in the purification process. For example, after ethanol extraction of dried Citrus limon zest, column chromatography on Sephadex LH-20 has been used to isolate yellow #15 (a this compound glycoside). mdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high-resolution separation and analysis of flavonoids. chemfaces.comresearchgate.net HPLC is often used as a final purification step to obtain pure compounds. mdpi.com

High-Speed Countercurrent Chromatography (HSCCC) is another chromatographic technique that has been mentioned in the context of separating bioactive compounds from natural sources, although specific applications for this compound were not detailed in the provided snippets. mdpi.com

Studies on the fractionation of phenols from orange peel molasses, which contain this compound glycosides, have successfully employed a combination of adsorption, ion exchange, and size exclusion chromatography. chemfaces.comacs.orgacs.org Size exclusion chromatography was found to be effective in separating different classes of flavonoids. chemfaces.comacs.org

Resin-Based Adsorption and Desorption Methodologies (e.g., Macroporous Resins)

Resin-based adsorption and desorption methodologies, particularly using macroporous resins, are valuable for the isolation and purification of phenolic compounds, including flavonoids. researchgate.netpreprints.orgcambridge.org These resins can selectively adsorb target compounds from crude extracts, allowing for the removal of impurities. Following adsorption, the adsorbed compounds are eluted using appropriate solvents. While the provided information mentions the use of resin adsorption for the purification of other compounds from citrus peel, and macroporous resin for flavonoid purification in general, specific detailed protocols for this compound purification using this method were not extensively described. researchgate.netpreprints.orgcambridge.org However, solid-phase extraction (SPE) using C18 adsorption cartridges has been employed to purify phenolic compounds from citrus peels extracted with natural deep eutectic solvents. csic.es This involved removing the extraction solvent and then eluting flavonoids using ethyl acetate (B1210297). csic.es

Sample Pre-treatment Considerations (e.g., Lyophilization)

Sample pre-treatment is a critical step in the extraction of flavonoids like this compound from plant matrices. The primary goal of pre-treatment is to prepare the sample for efficient extraction by reducing moisture content, minimizing degradation of target compounds, and facilitating cell disruption to release intracellular metabolites. semanticscholar.orgdoi.org Two common dehydration methods employed are air-drying and lyophilization (freeze-drying). plos.orgnih.govdoi.orgnih.gov

Research has investigated the impact of different sample pre-treatments on the yield and profile of flavonoids extracted from lemons. A comparative study evaluating fresh, air-dried, and lyophilized lemon samples highlighted significant differences in flavonoid concentrations depending on the pre-treatment method. plos.orgnih.govnih.gov

Lyophilization involves freezing the sample at very low temperatures (e.g., -80°C) followed by sublimation of the ice under vacuum. plos.orgmdpi.comresearchgate.net This process is considered a mild dehydration technique that can help preserve sensitive compounds by reducing enzymatic activity and minimizing exposure to heat and oxygen, which can cause degradation. semanticscholar.orgresearchgate.netresearchgate.net Freezing the sample prior to lyophilization promotes a significant reduction of metabolic processes within the plant material. plos.orgnih.gov

The differences observed in flavonoid profiles based on pre-treatment methods can be attributed to the impact of freezing or heating on the plant's metabolic pathways and the inherent characteristics of the extraction methods used subsequently. plos.orgnih.govnih.gov Air-drying at 45°C can accelerate enzymatic reactions, potentially favoring the production or release of certain flavonols. plos.orgnih.gov

The following table summarizes some findings regarding the effect of sample pre-treatment on flavonoid extraction, including observations related to this compound:

Pre-treatment MethodEffect on Total FlavonoidsEffect on this compound/Limocitrin (B1675400)NotesSource
LyophilizationHigher than fresh samplesLower than air-dried samplesMild, preserves thermolabile compounds, reduces enzymatic activity. plos.orgresearchgate.net
Air-drying (45°C)Higher than fresh samplesHigher than lyophilized samplesCan accelerate enzymatic reactions, potentially favoring certain flavonols. plos.orgresearchgate.net
FreshLowest yieldLowest yieldUsed as a reference for comparison. plos.orgnih.gov

Detailed research findings, including specific concentrations of this compound and other flavonoids under different pre-treatment and extraction conditions, are often presented in comprehensive data tables within research articles. plos.org These tables provide valuable quantitative data for optimizing extraction protocols. plos.org

Sophisticated Analytical Characterization of Limocitrol and Its Derivatives

Chromatographic Profiling and Separation (e.g., HPLC, Ultra-Performance Liquid Chromatography (UPLC))

Chromatographic techniques are fundamental for separating limocitrol and its derivatives from complex biological matrices, such as plant extracts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed for this purpose. These techniques utilize a stationary phase and a mobile phase to separate compounds based on their differential interactions with these phases.

HPLC, often coupled with detectors like PDA (Photodiode Array) or UV-Vis spectrophotometers, allows for the separation and detection of various flavonoids, including this compound derivatives. The retention time of a compound in a specific chromatographic system provides a preliminary point of identification, which is then corroborated by other spectroscopic data.

UPLC offers significant advantages over traditional HPLC, including shorter analysis times, reduced solvent consumption, and improved resolution and sensitivity due to the use of smaller particle size columns (typically less than 2 µm). ijsrtjournal.comamericanpharmaceuticalreview.com This enhanced performance is particularly beneficial for analyzing complex mixtures containing numerous closely related flavonoid structures. UPLC systems can operate at much higher pressures than standard HPLC. americanpharmaceuticalreview.com The increased efficiency and speed of UPLC make it a valuable tool for comprehensive profiling of secondary metabolites in plant extracts. ijsrtjournal.com

Studies have utilized HPLC-PDA-ESI-MS/MS in negative mode for the analysis of this compound and other secondary metabolites in Citrus extracts. pharmainfo.in The chromatographic separation is a crucial initial step before mass spectrometric analysis.

Mass Spectrometry-Based Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) of ions, MS provides information about the molecular weight and elemental composition of the compounds. Tandem mass spectrometry (MS/MS) further aids in structural determination by fragmenting precursor ions and analyzing the resulting product ions.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS) Analysis

LC-ESI-MS/MS is a powerful hyphenated technique widely used for the analysis of polar compounds like flavonoids and their glycosides. Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adduct ions ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺). nih.gov The coupling with LC allows for the separation of components before they enter the mass spectrometer.

In LC-ESI-MS/MS, the precursor ion is selected and fragmented in a collision cell, and the resulting fragment ions are analyzed. The fragmentation patterns provide crucial information about the structure of the compound, including the presence and position of substituents like hydroxyl, methoxy (B1213986), and glycosyl groups. pharmainfo.innih.gov Negative ion mode ESI-MS/MS is often preferred for the analysis of flavonoids due to their acidic hydroxyl groups, which readily deprotonate. researchgate.net

For example, LC-ESI-MS/MS has been used to identify numerous secondary metabolites, including this compound derivatives, based on their UV spectra, MS/MS information (precursor ion mass and fragments), neutral mass losses, and known fragmentation patterns of compound classes. pharmainfo.in

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS) for Accurate Mass Determination and Fragmentation Analysis

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a hybrid MS technique that combines the mass filtering capabilities of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer. nih.govshimadzu.combruker.com Q-TOF-MS/MS provides accurate mass measurements of both precursor and fragment ions, which allows for the determination of elemental compositions. rsc.org This high accuracy is vital for confirming the molecular formula of this compound and its derivatives and for differentiating between isobaric compounds. bruker.comrsc.org

The Q-TOF instrument can operate in both MS and MS/MS modes, allowing for the simultaneous acquisition of full scan MS data and fragmentation data of selected ions. nih.gov The fragmentation patterns obtained from Q-TOF-MS/MS provide detailed structural information. nih.gov Studies have employed UPLC-Q-TOF-MS/MS for the comprehensive characterization and quantification of antioxidant compounds, including flavonoids, in plant extracts, leveraging its high resolution and accurate mass capabilities. ugr.es The accurate mass determination of precursor ions and MS/MS fragments is conducted with high precision, typically with mass errors less than 5 ppm. rsc.org

Identification of Glycosidic and Esterified Forms (e.g., this compound 3-O-6″-[3-hydroxyl-3-methylglutaryl)])-β-d-glucopyranoside)

Mass spectrometry is particularly useful for identifying glycosidic and esterified forms of this compound. Glycosides consist of an aglycone (in this case, this compound) linked to a sugar moiety through a glycosidic bond. creative-proteomics.comfbise.edu.pk Esterified forms involve the linkage of an acyl group (like 3-hydroxy-3-methylglutaryl, HMG) through an ester bond.

In MS/MS analysis, the fragmentation of glycosides often involves the cleavage of the glycosidic bond, leading to the loss of the sugar unit and the detection of the aglycone ion. nih.govcreative-proteomics.com The mass difference between the precursor ion and the aglycone ion reveals the mass of the attached sugar. For example, the loss of a hexosyl moiety (like glucose) corresponds to a neutral loss of 162 Da. pharmainfo.in

Esterified derivatives show characteristic fragmentation patterns related to the cleavage of the ester bond and the loss of the acyl moiety. For instance, the loss of a 3-hydroxy-3-methylglutaryl (HMG) unit results in a specific mass loss. pharmainfo.in The sequential loss of sugar and acyl moieties in MS/MS experiments helps to determine the position and nature of these substituents.

Studies have identified glycosides and esterified forms of this compound based on their characteristic fragmentation patterns in LC-ESI-MS/MS. For example, compounds identified as O-glucosides-HMG of this compound have been characterized based on their accurate mass and MS/MS fragments. researchgate.net Fragment ions resulting from the loss of HMG and glucose units have been observed, indicating the presence of these substituents. pharmainfo.in this compound 3-glucoside (CID 44260059) is an example of a glycosidic derivative. nih.gov

Table 1 provides examples of mass spectrometric data that might be observed for this compound and some of its derivatives, illustrating the use of m/z values and fragmentation for identification.

CompoundProposed FormulaPrecursor Ion (m/z) [Mode]Characteristic Fragment Ions (m/z)
This compoundC₁₈H₁₆O₉375.07 [M-H]⁻ uni.lu(Data from literature search would be included here if available)
This compound 3-glucosideC₂₄H₂₆O₁₄617.13 [M-H]⁻ (Predicted)455.08 ([M-H]-glucose) (Predicted)
This compound-O-glucoside-HMGC₃₀H₃₄O₁₈761.17 [M-H]⁻ (Predicted)617.13 ([M-H]-HMG), 455.08 ([M-H]-HMG-glucose) (Predicted)
This compound 3-O-6″-[3-hydroxyl-3-methylglutaryl)])-β-d-glucopyranosideC₃₀H₃₄O₁₈825 [M-H]⁻ pharmainfo.in681 ([M-H]⁻-HMG), 537 ([M-H]⁻-HMG-HMG), 375 ([M-H]⁻-HMG-HMG-glc.) pharmainfo.in

Note: Predicted values are based on the molecular formula and common fragmentation patterns of flavonoids and their glycosides/esters. Actual experimental values may vary slightly.

Advanced Spectroscopic Characterization

While mass spectrometry provides information on mass and fragmentation, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for determining the detailed connectivity of atoms and the three-dimensional structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. uzh.chnih.gov By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the positions of protons and carbons and their neighboring atoms can be determined. uzh.chlibretexts.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for assigning signals to specific nuclei and establishing connectivity and spatial relationships within the molecule. uzh.ch

For this compound and its derivatives, NMR spectroscopy is used to confirm the flavonoid backbone structure, determine the positions of hydroxyl and methoxy groups, and elucidate the structure and attachment points of sugar and acyl moieties in glycosidic and esterified forms. creative-proteomics.com For instance, the characteristic signals of sugar protons and carbons in the NMR spectra confirm the presence of glycoside linkages and help identify the specific sugar unit. nih.gov Similarly, signals corresponding to the protons and carbons of the HMG group would be observed in the NMR spectra of esterified derivatives.

NMR spectroscopy allows for the complete assignment of all observable proton and carbon signals to specific atoms in the molecular structure. libretexts.orgmestrelab.com This detailed assignment is critical for unambiguous structural confirmation. While the search results did not provide specific NMR data tables for this compound itself, the general principles of NMR application to flavonoid glycosides are well-established. creative-proteomics.comfbise.edu.pknp-mrd.org

Table 2 provides a hypothetical example of how partial ¹H NMR data for this compound might be presented, illustrating the type of information obtained from this technique.

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-2'(Hypothetical value)(e.g., d)(e.g., 1H)(e.g., H-2' of B ring)
H-5'(Hypothetical value)(e.g., dd)(e.g., 1H)(e.g., H-5' of B ring)
H-6'(Hypothetical value)(e.g., d)(e.g., 1H)(e.g., H-6' of B ring)
OCH₃(Hypothetical value)(e.g., s)(e.g., 3H)(e.g., Methoxy group)

Note: This table contains hypothetical data for illustrative purposes only. Actual NMR data would be obtained from experimental measurements.

Quantitative Analysis and Chemoinformatics

Quantitative analysis aims to determine the amount or concentration of a specific substance in a sample. couchbase.com For this compound and its derivatives, various analytical techniques can be employed for quantitative analysis.

Liquid chromatography-mass spectrometry (LC-MS), including techniques like LC-ESI-QTOF-MS/MS and UHPLC-Q-TOF-MS, are commonly used for the characterization and quantitative analysis of flavonoids and their glycosides in complex matrices like plant extracts. scholars.directresearchgate.netacs.org These methods allow for the separation of different compounds and their detection and quantification based on their mass-to-charge ratio and fragmentation patterns. scholars.directresearchgate.net For example, LC-ESI-QTOF-MS/MS has been used to tentatively identify this compound based on its m/z value and fragmentation pattern. scholars.direct

Quantitative analysis often involves the use of calibration curves, where the analytical signal (e.g., peak area in chromatography) is plotted against known concentrations of the analyte to determine the concentration in unknown samples. Linear regression analysis can be used to establish the relationship between peak area and concentration. acs.org

Chemoinformatics involves the use of computational and informational techniques to study chemical compounds. imsc.res.in In the context of natural products like this compound, chemoinformatics can be applied for various purposes, including:

Database Analysis: Analyzing databases of natural compounds to identify occurrences, properties, and potential biological activities. Databases like PubChem and LIPID MAPS contain information on compounds like this compound, including their structures and computed properties. nih.govlipidmaps.org

Property Prediction: Predicting physicochemical properties (e.g., molecular weight, logP, topological polar surface area) and potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties based on chemical structure. imsc.res.inlipidmaps.org PubChem provides computed properties for this compound. nih.govlipidmaps.org

Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of this compound and its derivatives and their biological activities. While specific SAR studies on this compound were not detailed, chemoinformatics approaches, including molecular docking and simulations, are used in the study of flavonoids as potential inhibitors of biological targets. researchgate.net

Metabolite Profiling: Using chemoinformatic tools to analyze complex analytical data (e.g., from LC-MS) to identify and characterize metabolites in biological samples or extracts. researchgate.net This can help in understanding the presence and relative abundance of this compound and its derivatives in different sources. researchgate.net

Chemoinformatics plays a supportive role in the analytical characterization and research of this compound by providing tools for data management, analysis, and prediction, complementing experimental analytical techniques.

Mechanistic Investigations of Limocitrol S Biological Activities in Preclinical Models

Antioxidant Activity and Molecular Mechanisms

The antioxidant capacity of limocitrol and flavonoid-rich extracts containing this compound has been demonstrated through various in vitro assays. These studies aim to elucidate the mechanisms by which this compound interacts with and neutralizes free radicals, thereby mitigating oxidative stress. Antioxidant activity can involve direct radical scavenging, chelation of metal ions, and modulation of cellular antioxidant defense systems. foodb.calipidmaps.org

In vitro Radical Scavenging Assays (e.g., DPPH, ABTS)

In vitro radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2-azinobis (3-ethyl-benzothiazoline-6-sulphonic acid)) assays, are commonly used to evaluate the ability of a compound to donate a hydrogen atom or an electron to stabilize free radicals. nih.govnih.gov Studies on purified finger citron flavonoids (FFC), which include this compound, have shown strong scavenging capacity for both DPPH and ABTS radicals. uni.lunih.gov

Research indicates that FFC exhibits dose-dependent DPPH radical scavenging ability. At a concentration of 1.0 mg/mL, the DPPH radical scavenging ability of purified FFC was reported as 90.24%. uni.lu For ABTS radical scavenging, purified FFC demonstrated a strong capacity of 87.94% even at a low concentration of 0.2 mg/mL, with increasing concentration having no significant additional effect. uni.lu Interestingly, FFC showed a more potent effect in scavenging ABTS radicals compared to DPPH radicals at the same concentration. uni.lunih.gov The scavenging ability of FFC was comparable to that of ascorbic acid, a known antioxidant, at certain concentrations. uni.lu

Oxygen Radical Absorbance Capacity (ORAC) Determination

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the peroxy radical scavenging activity based on a hydrogen atom transfer mechanism. lipidmaps.orguni.lu This assay is another important method for assessing the in vitro antioxidant performance of compounds. uni.lunih.gov Studies involving purified FFC have included ORAC determination, indicating its ability to scavenge peroxy radicals. uni.lu The ORAC assay typically involves measuring the inhibition of the fluorescence decay of a probe molecule (like fluorescein) due to the presence of free radicals, in the presence or absence of the antioxidant. uni.lu this compound-O-glucoside has also been evaluated using the ORAC assay in the context of Citrus lumia juice analysis.

Table 1 summarizes representative data from in vitro radical scavenging and ORAC assays for purified Finger Citron Flavonoids (FFC) containing this compound.

AssayConcentrationScavenging/ActivityReference Antioxidant (Concentration)
DPPH Radical Scavenging1.0 mg/mL90.24%Ascorbic Acid (0.8 mg/mL, 94.74%) uni.lu
ABTS Radical Scavenging0.2 mg/mL87.94%Ascorbic Acid (comparable at 0.2-1 mg/mL) uni.lu
ORACNot specified for isolated this compound in search results; performed for FFC and related glycosides.Activity demonstrated for FFC uni.lu and this compound-O-glucosideTrolox (used as standard) uni.lu

Cellular Antioxidant Pathway Modulation

Beyond direct radical scavenging, antioxidants can exert their effects by modulating intracellular antioxidant defense systems. This includes influencing the activity or expression of antioxidant enzymes and interacting with redox signaling pathways. foodb.ca Citrus polyphenols, in general, have been shown to activate the Nrf2-antioxidant response element (ARE) pathway, a critical cellular defense mechanism against oxidative stress. Activation of this pathway can lead to the induction of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

In studies using Caenorhabditis elegans, purified FFC containing this compound was found to increase the activity of SOD and CAT enzymes. uni.lu This suggests that this compound, as a component of FFC, may contribute to the enhancement of the endogenous enzymatic antioxidant defense system in a cellular context. Furthermore, treatment with FFC led to a reduction in the accumulation of reactive oxygen species (ROS) and malondialdehyde (MDA) in C. elegans under both normal and oxidative stress conditions. uni.lu This indicates that the antioxidant activity observed in vitro translates to a reduction in oxidative damage within a living organism model, potentially mediated through the modulation of antioxidant enzymes.

Anti-Aging Effects in Model Organisms (e.g., Caenorhabditis elegans)

Caenorhabditis elegans is a widely used model organism for studying the aging process and evaluating potential anti-aging interventions due to its short lifespan and conserved aging pathways. uni.lu Research has investigated the anti-aging effects of purified finger citron flavonoids (FFC), which contain this compound, in this model organism. uni.lu

Supplementation with purified FFC has been shown to significantly prolong the lifespan of C. elegans. uni.lu Specifically, treatment with 200 μg/mL of purified FFC resulted in a notable increase in both the mean and maximum lifespan of the worms. The mean lifespan was increased by 31.26%, and the maximum lifespan was extended by 26.59% compared to the control group. uni.lu

Table 2 summarizes the anti-aging effects of purified FFC (containing this compound) on the lifespan of C. elegans.

Treatment GroupConcentrationMean Lifespan IncreaseMaximum Lifespan Increase
Purified FFC200 μg/mL31.26%26.59% uni.lu

These lifespan-extending effects in C. elegans are thought to be partly related to the antioxidant properties of FFC, including its ability to scavenge intracellular ROS and MDA and enhance the activity of antioxidant enzymes like SOD and CAT, as discussed in Section 6.1.3. uni.lu

Investigational Antineoplastic Mechanisms in in vitro Cellular Models

The potential antineoplastic activities of citrus flavonoids, including compounds structurally related to this compound, have been explored in various in vitro cancer cell models. These investigations aim to identify the mechanisms by which these compounds may inhibit cancer cell growth and survival. While direct studies specifically on this compound's antineoplastic mechanisms are limited in the provided search results, research on the related compound limocitrin (B1675400) offers insights into potential pathways.

A study investigating the effects of limocitrin on human oral squamous cell cancer (OSCC) cell lines (SCC-9 and SCC-47) demonstrated its antineoplastic potential. Limocitrin treatment was found to inhibit the proliferation of these cancer cells.

Cell Cycle Progression Modulation (e.g., G2/M Phase Arrest)

Modulating the cell cycle is a key strategy in inhibiting cancer cell proliferation. The cell cycle is a tightly regulated process, and disruption at specific checkpoints can prevent uncontrolled cell division. The G2/M phase is one such checkpoint where the cell cycle can be arrested, preventing cells from entering mitosis.

In the study on OSCC cells, limocitrin treatment was shown to increase cell cycle arrest at the G2/M phase. This indicates that limocitrin interferes with the progression of cancer cells through this critical stage of the cell cycle, thereby inhibiting their proliferation. The study also investigated the molecular changes associated with this arrest, finding that limocitrin treatment inhibited the expression of cyclins E1, E2, and CDKs 2, 4, and 6, while increasing the expression of p21. Cyclins and CDKs are positive regulators of cell cycle progression, while p21 is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest.

Furthermore, the study on limocitrin reported the induction of caspase-related apoptosis in OSCC cells, evidenced by increased expression of cleaved caspase-3, caspase-8, caspase-9, and PARP. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Limocitrin treatment also modulated the expression of Bcl-2 family proteins, inhibiting anti-apoptotic proteins (Bcl-2 and Bcl-XL) and inducing pro-apoptotic proteins (Bax and Bak). These findings suggest that limocitrin's antineoplastic effects involve both cell cycle arrest and the induction of apoptosis through the intrinsic and extrinsic caspase pathways and modulation of Bcl-2 family proteins. While these findings are specific to limocitrin, they provide a basis for further investigation into whether this compound and its glycosides share similar antineoplastic mechanisms.

This compound, a chemical compound classified as a flavonol lipidmaps.orgfoodb.canih.gov, has garnered some attention in the scientific literature. It is a type of flavonoid and has been detected in citrus fruits and lemons (Citrus limon) foodb.ca. Despite its presence in commonly consumed foods and its classification within the flavonoid family, which is known for various biological activities, a comprehensive body of research detailing the specific mechanistic investigations of this compound's biological effects in preclinical models appears limited in the currently available academic literature.

Consequently, a detailed article focusing solely on the mechanistic investigations of this compound's biological activities as outlined cannot be comprehensively generated based on the current search findings. The available information primarily pertains to the general categories of biological mechanisms and targets rather than providing specific data and detailed findings directly linking this compound to these processes.

Applications and Industrial Relevance Beyond Direct Biological Consumption

Natural Colorant Applications

Limocitrol, specifically in its glycosidic form known as lemon yellow #15 (this compound 3-O-6″-[3-hydroxyl-3-methylglutaryl)])-β-d-glucopyranoside), has been identified as a promising natural yellow colorant. This water-soluble flavonoid is extracted from lemon peel, a significant by-product of the citrus processing industry. researchgate.netresearchgate.netmdpi.com

Industrial Alternatives to Synthetic Dyes

There is a growing movement in the food industry to replace synthetic food dyes with natural alternatives due to increasing public concern regarding the health implications of synthetic colorants. researchgate.netmdpi.comnih.gov this compound glycoside (lemon yellow #15) is presented as a suitable industrial alternative to both synthetic yellow dyes, such as tartrazine (B75150) (E102, Yellow 5), sunset yellow (E110, Yellow 6), and quinoline (B57606) yellow (E104, Yellow 10), and other natural yellow colorants like curcumin (B1669340), crocin (B39872), norbixin, or riboflavin (B1680620) (vitamin B2). researchgate.netmdpi.comqualitas1998.net The need for natural yellow dyes with improved stability, lower cost, and abundant supply is a key driver for exploring compounds like this compound glycoside. qualitas1998.net

Stability and Functional Properties in Food and Non-Food Systems

A significant advantage of this compound glycoside (lemon yellow #15) is its notable stability. Studies have shown that it possesses greater light stability compared to other natural dyes like curcumin and crocin, exhibiting little to no color degradation after exposure to sunshine. researchgate.netmdpi.comqualitas1998.net This stability makes it a highly promising candidate for use in various food and aqueous beverage products. researchgate.netmdpi.com Beyond food systems, this natural colorant also holds potential for use in cosmetic and personal care products, which currently still utilize synthetic yellow dyes. researchgate.net

By-product Valorization in Citrus Processing

Lemon peel constitutes a substantial portion (around 50% by weight) of the waste generated by lemon juice processing companies. mdpi.com This by-product is a valuable source of various compounds, including pectin, lemon oil, and flavonoids like this compound glycoside. researchgate.netmdpi.com The extraction of this compound glycoside from waste lemon peel contributes significantly to the valorization of this agricultural by-product, aligning with the principles of a circular economy and providing a sustainable solution for waste utilization. researchgate.netmdpi.comunicatt.it Simple solid-liquid extraction in aqueous ethanol (B145695) or hydrodynamic cavitation in water are methods that can be employed to obtain this biocolorant from waste lemon peel, offering technical and economic advantages. researchgate.netresearchgate.netmdpi.com

Potential as a Biochemical Marker for Dietary Intake

This compound has been detected in citrus fruits, specifically lemons (Citrus limon). foodb.ca Although not yet quantified in these sources, its presence suggests a potential role as a biochemical marker for the consumption of citrus and lemon-based foods. foodb.ca Further research is needed to quantify this compound levels in citrus products and to validate its utility as a reliable indicator of dietary intake.

Future Research Directions and Unexplored Avenues

Discovery of Novel Limocitrol Derivatives and Their Biological Profiles

The exploration of novel this compound derivatives represents a significant future research direction. Given that this compound is a flavonoid, a class of compounds known for diverse biological activities, modifications to its core structure could yield derivatives with enhanced or altered properties. Research on other natural compounds, such as limonoids, has shown that chemical modifications can lead to derivatives with promising biological activities, including anti-inflammatory, anticancer, and antioxidant effects. nih.govresearchgate.net Applying similar synthetic strategies to this compound could lead to the discovery of new compounds with potential therapeutic or industrial applications. Future studies should focus on targeted synthesis of this compound analogs with variations in hydroxylation and methoxylation patterns, as well as glycosylation, as glycosylated forms of this compound have been identified in citrus. nih.govresearchgate.net Subsequent comprehensive in vitro and in vivo studies will be crucial to characterize the biological profiles of these novel derivatives, including their antioxidant, anti-inflammatory, and other potential bioactivities. mdpi.com

Advanced Omics Approaches for Comprehensive Pathway Elucidation

Advanced omics technologies, including metabolomics, transcriptomics, and proteomics, offer powerful tools for a comprehensive understanding of this compound's biosynthesis and its effects on biological systems. While metabolomics has been used to identify this compound and its glycosides in citrus fruits, further studies are needed to fully map its metabolic pathways within the plant. mdpi.comresearchgate.net Future research should utilize widely targeted metabolomics to quantify this compound and its precursors and catabolites across different citrus tissues and developmental stages. mdpi.com Transcriptomic analysis can provide insights into the genes involved in the biosynthesis of this compound, potentially identifying key enzymes and regulatory elements. Similarly, proteomic studies can help elucidate the proteins involved in its metabolism and transport. Integrating data from these omics approaches can provide a holistic view of how this compound is produced and how it interacts with biological systems, paving the way for potential metabolic engineering strategies to enhance its production in plants or microbial hosts.

Development of Sustainable and Scalable Production Methods

The increasing interest in natural compounds necessitates the development of sustainable and scalable production methods. This compound is primarily extracted from citrus by-products, such as lemon peel, which represents a significant source of this compound. mdpi.comresearchgate.netmdpi.com Future research should focus on optimizing green extraction techniques to improve the yield and purity of this compound and its derivatives from these waste materials. mdpi.comresearchgate.netnih.gov Techniques like microwave-assisted extraction, ultrasound-assisted extraction, and supercritical fluid extraction, which are considered environmentally friendly, warrant further investigation for this compound recovery. mdpi.comnih.gov Furthermore, exploring biotechnological approaches, such as microbial fermentation or enzymatic synthesis, could offer sustainable and scalable alternatives for this compound production, reducing reliance on agricultural by-products and potentially enabling the production of specific derivatives. researchgate.net

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Prediction

Computational chemistry and molecular modeling techniques are invaluable tools for predicting the potential biological activities of this compound and its derivatives and for understanding their interactions with biological targets. Future research should leverage these approaches to perform detailed structure-activity relationship (SAR) studies. By analyzing the structural features of this compound and its known or predicted derivatives, computational models can predict their binding affinity to various enzymes or receptors potentially involved in antioxidant, anti-inflammatory, or other biological processes. google.comgoogle.com Molecular dynamics simulations can provide insights into the stability and conformation of this compound in biological environments and its interactions with cell membranes or proteins. This computational work can guide the rational design and synthesis of novel this compound derivatives with desired biological activities, reducing the need for extensive experimental screening and accelerating the discovery process.

Q & A

Q. What computational approaches predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology : Use molecular docking (AutoDock Vina) with crystal structures (PDB) and MD simulations (GROMACS) to assess binding affinities. Validate predictions via SPR or ITC binding assays .

Q. Key Data from Evidence

PropertyValue/TechniqueSource
Molecular FormulaC₁₅H₁₂O₁₀
Natural SourcesCitrus limon, Primula officinalis
Melting Points163°C (dimorph), 203–204°C
Key Analytical MethodsNMR, MS, HPLC-UV

Note : Avoid non-peer-reviewed sources (e.g., commercial databases). Prioritize journals like J. Agric. Food Chem. and J. Lipid Res. for method validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.